molecular formula C10H10F3NO3S B1434669 4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate CAS No. 1373028-22-8

4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate

Cat. No.: B1434669
CAS No.: 1373028-22-8
M. Wt: 281.25 g/mol
InChI Key: WFMHVJPGRIFIHY-UHFFFAOYSA-N
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Description

4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C10H10F3NO3S and its molecular weight is 281.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as kinases and phosphatases, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression by binding to transcription factors or modifying chromatin structure, leading to changes in the transcriptional activity of target genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding of this compound to specific enzymes can result in the inhibition of their catalytic activity, thereby affecting metabolic pathways and cellular functions. Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency. Changes in gene expression are mediated through the interaction of this compound with transcription factors or chromatin-modifying enzymes, leading to alterations in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and inflammation. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant biological effects occurring only above a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations facilitate the excretion of the compound from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters or facilitated diffusion through solute carrier (SLC) transporters. Once inside the cell, this compound can bind to intracellular proteins, such as albumin or cytoplasmic enzymes, which influence its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is a critical determinant of its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications, such as phosphorylation or ubiquitination, can direct this compound to specific organelles, where it exerts its biological effects. For example, in the nucleus, this compound can interact with transcription factors and chromatin-modifying enzymes to regulate gene expression, while in the mitochondria, it can influence cellular energy metabolism and oxidative stress responses .

Properties

IUPAC Name

(4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3S/c1-6-5-9(14-8-4-2-3-7(6)8)17-18(15,16)10(11,12)13/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMHVJPGRIFIHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1CCC2)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate
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4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate
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4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate
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4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate
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4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate
Reactant of Route 6
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4-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.